4-(4-morpholinylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(4-morpholinylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide.
Scientific Research Applications
Structural and Biological Studies
4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the chemical structure of interest, have been synthesized and characterized. These compounds exhibit intermolecular hydrogen bonds and are quantified using Hirshfeld surfaces computational method. Their in vitro biological activities show potent antioxidant and antibacterial activities against specific bacteria like Staphylococcus aureus (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Antibacterial Applications
Synthesized 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides exhibit significant antibacterial activity. These compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results compared to ciprofloxacin, a standard reference drug (Aziz‐ur‐Rehman et al., 2015).
Anticancer Activity
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, with a structure resembling the compound , show remarkable anticancer activity against various cancer cell lines. These compounds were more effective than the reference drug, etoposide, in some cases (Ravinaik et al., 2021).
Crystal Structure Analysis
The crystal structure of a closely related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, was established using X-ray diffraction studies. It provided insights into the intermolecular hydrogen bonds and π···π interactions (Sharma et al., 2016).
Synthesis and Biological Evaluation
Various derivatives of 1,3,4-oxadiazole, including those with sulfonamide groups, have been synthesized and evaluated for their biological activities. These studies have led to a better understanding of the pharmacological potential of these compounds, particularly in terms of antibacterial properties (Khalid et al., 2016).
Properties
Molecular Formula |
C17H16N4O5S2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O5S2/c22-15(18-17-20-19-16(26-17)14-2-1-11-27-14)12-3-5-13(6-4-12)28(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,18,20,22) |
InChI Key |
WQQJILXJCLOLGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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